(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule also contains a biphenyl group, which consists of two connected phenyl rings, and one of these rings has a methoxy group attached to it .
Synthesis Analysis
The synthesis of such compounds often involves the use of copper-catalyzed click reactions, which are a type of cycloaddition reaction that can be used to attach a variety of groups to a triazole ring . The specific synthesis process for this compound is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, a pyrrolidine ring, and a biphenyl group with a methoxy substituent . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the triazole ring, the pyrrolidine ring, and the biphenyl group. The triazole ring can participate in a variety of reactions, including cycloaddition reactions . The pyrrolidine ring can also undergo various reactions, including those involving the nitrogen atom .Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Pathways and Characterization : Compounds with the triazole and pyrrolidine motifs have been synthesized through various methods, including the use of click chemistry and cycloaddition reactions. These compounds are characterized using spectral data and elemental analysis, providing a foundation for further chemical modifications and applications in medicinal chemistry and materials science. For example, the synthesis of triazine and triazole derivatives has shown potential in generating new chemical entities with diverse biological activities (Abdelhamid, Shokry, & Tawfiek, 2012).
Biological Activity and Applications
- Antimicrobial and Anticonvulsant Activities : Derivatives of pyrrolidine and triazole have been explored for their significant biological activities. For instance, certain N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring have been prepared and evaluated for their antimicrobial properties, demonstrating the potential utility of these compounds in developing new antimicrobial agents (Prasad et al., 2021).
Material Science and Chemistry
- Corrosion Inhibition : Triazole derivatives have been identified as effective corrosion inhibitors for metals in acidic mediums, indicating their potential application in protecting industrial materials from corrosion. This application is critical in extending the lifespan of metal components in various industrial settings (Ma et al., 2017).
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities . Additionally, computational studies could be used to predict its interaction with various biological targets .
properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-19-4-2-3-17(13-19)15-5-7-16(8-6-15)20(25)23-12-9-18(14-23)24-21-10-11-22-24/h2-8,10-11,13,18H,9,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKFDBHTSJISLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.